molecular formula C21H19ClN2O4S B257438 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B257438
M. Wt: 430.9 g/mol
InChI Key: MPPQSDCUGVYERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound was first discovered by Pfizer in 2003 and has since been the subject of numerous scientific studies.

Mechanism of Action

2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by selectively inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3 activity, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide blocks the downstream signaling pathways of these cytokines, thereby reducing the activation and proliferation of T cells and other immune cells involved in the autoimmune response.
Biochemical and Physiological Effects:
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have significant biochemical and physiological effects in various animal models of autoimmune diseases. Studies have shown that the compound can reduce the production of inflammatory cytokines and chemokines, inhibit T cell activation and proliferation, and prevent the development of autoimmune diseases in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide for lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects and toxicity. The compound also has good pharmacokinetic properties and can be administered orally, making it a convenient and cost-effective option for preclinical studies. However, one limitation of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for the study of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its therapeutic applications. One area of interest is the potential use of the compound in combination with other immunomodulatory drugs for the treatment of autoimmune diseases. Another area of interest is the potential use of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the prevention of organ transplant rejection, as the compound has been shown to have immunosuppressive effects in animal models. Finally, further studies are needed to fully understand the long-term safety and efficacy of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in humans, as well as its potential applications in other diseases beyond autoimmune disorders.

Synthesis Methods

The synthesis of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 2-aminobenzoyl chloride to form 2-{[(2-chlorophenoxy)acetyl]amino}-benzoic acid. The final step involves the reaction of the benzoic acid derivative with furan-2-ylmethylamine and cyclopenta[b]thiophene-3-carboxylic acid to form 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Scientific Research Applications

2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in the immune response.

properties

Product Name

2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H19ClN2O4S/c22-15-7-1-2-8-16(15)28-12-18(25)24-21-19(14-6-3-9-17(14)29-21)20(26)23-11-13-5-4-10-27-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,23,26)(H,24,25)

InChI Key

MPPQSDCUGVYERM-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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